molecular formula C28H32Cl2N4O6 B1675514 Lurtotecan dihydrochloride CAS No. 155773-58-3

Lurtotecan dihydrochloride

カタログ番号 B1675514
CAS番号: 155773-58-3
分子量: 591.5 g/mol
InChIキー: ORIWMYRMOGIXGG-ZXVJYWQYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lurtotecan, also known as OSI-221 and NX-211, is a clinically active water-soluble camptothecin analogue . It has been formulated into a low-clearance unilamellar liposome, NX 211 . Lurtotecan is under investigation in clinical trial NCT00022594 (Liposomal Lurtotecan in Treating Patients With Metastatic or Locally Recurrent Head and Neck Cancer) .


Molecular Structure Analysis

The molecular formula of Lurtotecan dihydrochloride is C28H30N4O6 . The InChIKey is RVFGKBWWUQOIOU-NDEPHWFRSA-N . Unfortunately, the specific details about the molecular structure are not provided in the available resources.


Chemical Reactions Analysis

Lurtotecan is a topoisomerase I inhibitor . The camptothecin-based topoisomerase I inhibitors are an important emerging class of oncology drugs that inhibit the ability of DNA topoisomerase I to relax torsionally strained DNA . The relaxation reaction involves single-strand cleavage and the formation of a short-lived catalytic intermediate referred to as a "cleavable complex" . Camptothecin and many of its analogues bind to and stabilize the cleavable complex, thereby preventing religation of the DNA strands and converting an essential nuclear enzyme into a cellular poison .


Physical And Chemical Properties Analysis

Lurtotecan is a water-soluble camptothecin analogue . It has been formulated into a low-clearance unilamellar liposome, NX 211 . The volume of distribution is greatly restricted, suggesting altered tissue distribution . Unfortunately, the specific physical and chemical properties are not provided in the available resources.

科学的研究の応用

1. Pharmacokinetic Analysis

Lurtotecan, a water-soluble analogue of camptothecin, has been studied for its pharmacokinetics. Research has developed high-performance liquid chromatography assays for accurate determination of lurtotecan levels in human plasma and urine, crucial for understanding its behavior in cancer patients (Loos et al., 2000).

2. Antitumor Efficacy and Biodistribution

Studies have shown that lurtotecan formulated into a low-clearance unilamellar liposome, known as NX 211, exhibits significant therapeutic advantages. It demonstrates increased plasma residence time and enhanced drug delivery to tumor sites, resulting in improved antitumor activity compared to free lurtotecan (Emerson et al., 2000).

3. Mechanism of Action in Cancer Treatment

Lurtotecan liposome formulation has shown to inhibit DNA replication by stabilizing the topoisomerase I-DNA covalent complex, leading to DNA breakages and apoptosis. This mechanism is particularly relevant in cancer therapy where DNA replication is often uncontrolled (Qeios, 2020).

4. Clinical Trials and Efficacy

Clinical trials, such as the study of liposomal lurtotecan in women with relapsed epithelial ovarian cancer, provide insights into the drug's efficacy and optimal administration schedules. These studies help in refining treatment protocols for better therapeutic outcomes (Dark et al., 2005).

5. Drug Metabolism and Toxicity Studies

Research into the urinary excretion of lurtotecan helps predict its hematologic toxicity, contributing to safer dosage and administration practices. This is crucial in minimizing adverse effects while maintaining therapeutic efficacy (Kehrer et al., 2002).

特性

IUPAC Name

(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6.2ClH/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23;;/h10-12,35H,3-9,13-15H2,1-2H3;2*1H/t28-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIWMYRMOGIXGG-ZXVJYWQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165965
Record name Lurtotecan dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155773-58-3
Record name Lurtotecan dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lurtotecan dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LURTOTECAN DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S31P37BX03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lurtotecan dihydrochloride
Reactant of Route 2
Reactant of Route 2
Lurtotecan dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Lurtotecan dihydrochloride
Reactant of Route 4
Lurtotecan dihydrochloride
Reactant of Route 5
Lurtotecan dihydrochloride
Reactant of Route 6
Reactant of Route 6
Lurtotecan dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。